molecular formula C9H10ClN B12931845 (R)-6-Chloro-2,3-dihydro-1H-inden-1-amine

(R)-6-Chloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12931845
M. Wt: 167.63 g/mol
InChI Key: RDDLLTZZPGSGPO-SECBINFHSA-N
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Description

®-6-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and an indane backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with 6-chloroindanone.

    Reduction: The ketone group of 6-chloroindanone is reduced to form 6-chloro-2,3-dihydro-1H-inden-1-ol.

    Amination: The hydroxyl group is then converted to an amine group through an amination reaction, often using reagents such as ammonia or amines in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for ®-6-Chloro-2,3-dihydro-1H-inden-1-amine may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for the reduction step, and automated systems for the amination process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

®-6-Chloro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindanone: A precursor in the synthesis of ®-6-Chloro-2,3-dihydro-1H-inden-1-amine.

    Indan-1-amine: A structurally similar compound without the chlorine atom.

    2,3-Dihydro-1H-inden-1-amine: Another related compound lacking the chlorine substitution.

Uniqueness

®-6-Chloro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the chlorine atom and its chiral nature, which can impart specific biological activities and selectivity in reactions. This makes it a valuable compound in the synthesis of chiral drugs and other complex molecules.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

(1R)-6-chloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H10ClN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1

InChI Key

RDDLLTZZPGSGPO-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)Cl

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)Cl

Origin of Product

United States

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